Buparlisib: A Technical Guide to PI3K/AKT/mTOR Pathway Inhibition
Buparlisib: A Technical Guide to PI3K/AKT/mTOR Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of buparlisib (B177719) (BKM120), a potent and orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. Buparlisib targets all four class I PI3K isoforms, playing a critical role in the inhibition of the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in human cancers. This document details the mechanism of action, quantitative inhibitory data, and key experimental protocols for the evaluation of buparlisib.
Core Mechanism of Action
Buparlisib functions as an ATP-competitive inhibitor of class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[1][2] By binding to the lipid kinase domain of PI3K, buparlisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[3] This inhibition of PIP3 production blocks the activation of downstream signaling proteins, most notably AKT and the mammalian target of rapamycin (B549165) (mTOR).[1][2] The ultimate effect is the suppression of tumor cell growth, proliferation, and survival.[1][2]
Quantitative Inhibition Data
The inhibitory activity of buparlisib has been characterized in various preclinical and clinical studies. The following tables summarize key quantitative data.
| Parameter | Value | Assay Type | Reference |
| IC50 (p110α) | 52 nM | Cell-free | [3][4] |
| IC50 (p110β) | 166 nM | Cell-free | [3][4] |
| IC50 (p110δ) | 116 nM | Cell-free | [3][4] |
| IC50 (p110γ) | 262 nM | Cell-free | [3][4] |
| Caption: In vitro inhibitory concentrations of buparlisib against class I PI3K isoforms. |
| Cell Line/Model | GI50/IC50 | In Vivo Dose | Reference |
| A2780, U87MG, MCF7, DU145 | 0.1-0.7 µM (GI50) | 30, 60, or 100 mg/kg (oral, daily) in A2780 xenografts | [4] |
| Pediatric Sarcoma Cell Lines | 560 nM - 1.9 µM (IC50) | Not Applicable | [5][6] |
| Pancreatic Ductal Adenocarcinoma Cell Lines | 0.47-2.47 µM (IC50, proliferation) | Not Applicable | [7] |
| Caption: In vitro and in vivo efficacy of buparlisib in various cancer models. |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and evaluation of buparlisib, the following diagrams are provided.
Caption: Buparlisib's inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: A typical experimental workflow for evaluating buparlisib.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of buparlisib on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Buparlisib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 15% SDS in 15 mM HCl or DMSO)[5][8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[3] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5][8]
-
Drug Treatment: Prepare serial dilutions of buparlisib in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions.[3] Include wells with vehicle (e.g., 0.1% DMSO) as a control.[6]
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[5][6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5][8] Incubate overnight at room temperature in the dark.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm or 595 nm using a microplate reader.[3][5] A reference wavelength of 630 nm can be used to reduce background.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis of the dose-response curve.[3][6]
Western Blot Analysis for PI3K Pathway Inhibition
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT pathway following treatment with buparlisib.
Materials:
-
Cancer cell lines
-
6-well plates
-
Buparlisib
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[3]
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K, anti-total S6K, anti-p-FOXO3, anti-total FOXO3)[9]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.[3] Treat with desired concentrations of buparlisib for the specified time (e.g., 1-24 hours).[3]
-
Cell Lysis: Wash cells twice with ice-cold PBS.[3] Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.[3] Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[3] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[3]
-
Sample Preparation and SDS-PAGE: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.[10] Boil the samples at 95-100°C for 5 minutes.[10] Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the relative changes in protein phosphorylation.[5] A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.[9]
References
- 1. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
